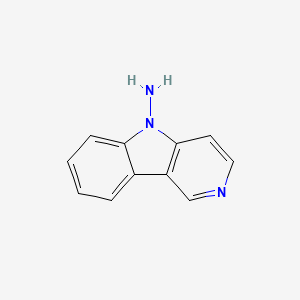![molecular formula C10H21N3 B3358377 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine CAS No. 79511-48-1](/img/structure/B3358377.png)
3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine
Vue d'ensemble
Description
3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine: is a chemical compound with the molecular formula C10H21N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and allyl bromide.
Alkylation Reaction: Piperazine is reacted with allyl bromide in the presence of a base such as potassium carbonate to form 1-allylpiperazine.
Amination Reaction: The 1-allylpiperazine is then reacted with 3-chloropropan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Biology: The compound is studied for its potential use in the development of new antimicrobial agents.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary, but typically include binding to neurotransmitter receptors or inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a prop-2-en-1-yl group.
1-(3-Aminopropyl)piperazine: Similar structure but with an aminopropyl group instead of a prop-2-en-1-yl group.
Uniqueness
- The presence of the prop-2-en-1-yl group in 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine provides unique reactivity and potential for forming additional derivatives compared to its similar compounds.
Propriétés
IUPAC Name |
3-(4-prop-2-enylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMPYMOTYDNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604140 | |
| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79511-48-1 | |
| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
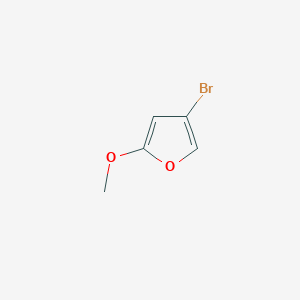
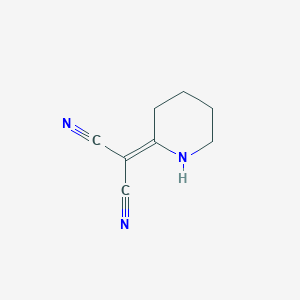
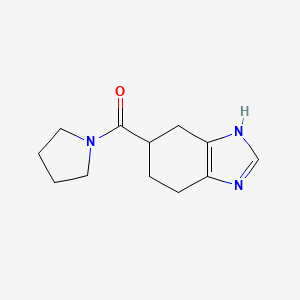
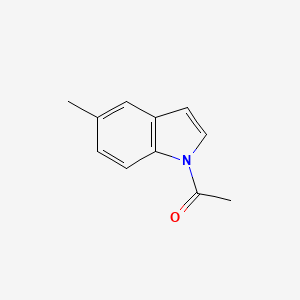
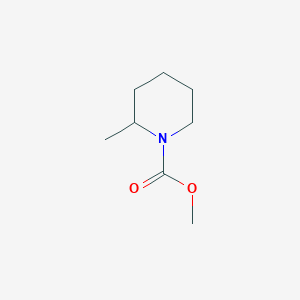
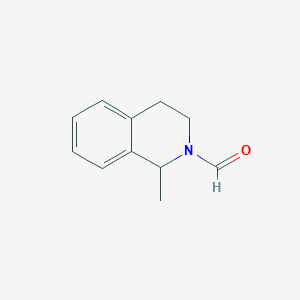
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid](/img/structure/B3358346.png)
![1,3-Dihydroimidazo[4,5-b]pyrazine-2-thione](/img/structure/B3358347.png)
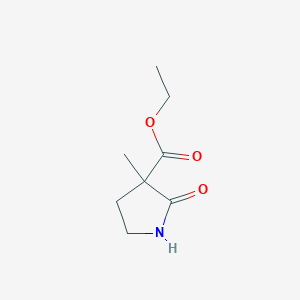
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B3358364.png)
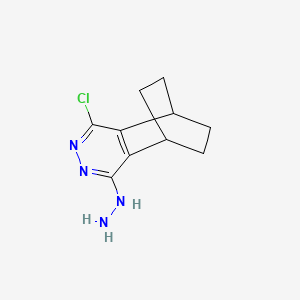
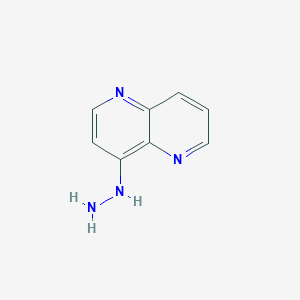
![1-(Hydroxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3358380.png)
